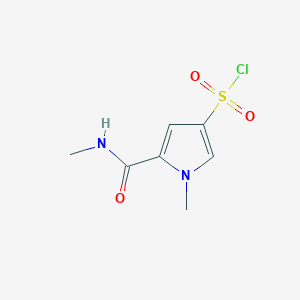

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyrrole chemistry, which has its roots in the late nineteenth century when pyrrole itself was first isolated and characterized. The systematic exploration of pyrrole derivatives began with the recognition that pyrroles are fundamental components of many biologically important molecules, including heme and chlorophyll. The specific compound under discussion represents a more recent achievement in the field of synthetic organic chemistry, reflecting advances in selective functionalization techniques that allow for the precise placement of multiple functional groups on the pyrrole ring system.

The compound was first synthesized and catalogued in chemical databases in 2009, as indicated by its creation date in chemical registry systems. This timing coincides with a period of intensive research into sulfonyl-containing heterocycles, driven by their potential applications in medicinal chemistry and materials science. The development of this particular compound can be understood within the context of efforts to create versatile building blocks that combine the aromatic stability of pyrroles with the reactivity of sulfonyl chlorides and the hydrogen-bonding capabilities of carbamoyl groups.

The historical significance of this compound is further enhanced by its relationship to the broader family of pyrrole-based pharmaceuticals. Research has demonstrated that pyrrole-containing compounds have found extensive use in drug discovery, with numerous pyrrole-based drugs reaching clinical application. The incorporation of sulfonyl chloride functionality into pyrrole systems represents a strategic approach to creating reactive intermediates that can be further elaborated into more complex therapeutic agents.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its unique combination of functional groups that each contribute distinct reactivity patterns. The sulfonyl chloride moiety serves as a highly reactive electrophilic center, making the compound valuable as an acylating agent and coupling partner in various synthetic transformations. This reactivity has been exploited in the development of new synthetic methodologies, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Recent research has highlighted the potential of sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals under visible light irradiation conditions. This discovery has opened new avenues for radical-based synthetic chemistry, allowing for the development of innovative approaches to multi-functionalization of organic molecules. The compound's ability to serve as a dual radical precursor represents a significant advancement in the field of photoredox chemistry and demonstrates the versatility of properly designed pyrrole derivatives.

The compound also serves as an important model system for understanding the electronic properties of multiply substituted pyrroles. The presence of both electron-donating (methyl and carbamoyl) and electron-withdrawing (sulfonyl chloride) substituents creates a complex electronic environment that influences the compound's reactivity and stability patterns. This makes it valuable for fundamental studies of aromatic substitution reactions and for the development of predictive models for pyrrole reactivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉ClN₂O₃S | |

| Molecular Weight | 236.68 g/mol | |

| Chemical Abstracts Service Number | 1050910-45-6 | |

| Melting Point | 153-155°C | |

| European Community Number | 962-670-9 |

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name reflects the presence of a pyrrole ring as the parent structure, with specific positional indicators for each substituent. The "1H" designation indicates that the hydrogen atom is located on the nitrogen atom of the pyrrole ring, while the numerical prefixes specify the positions of the various substituents around the five-membered ring.

Alternative nomenclature systems have been employed for this compound, including the designation "1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride," which more explicitly describes the carbamoyl group as a methylamino-substituted carbonyl unit. This alternative naming convention is sometimes preferred in databases and commercial catalogues as it provides clearer indication of the chemical connectivity within the molecule.

The compound belongs to several important chemical classifications simultaneously. It is classified as a heterocyclic aromatic compound due to the presence of the pyrrole ring, as a sulfonyl chloride due to the reactive sulfonyl chloride functional group, and as an amide derivative due to the carbamoyl substituent. This multiple classification reflects the compound's complex chemical nature and its potential utility across different areas of synthetic chemistry.

From a structural perspective, the compound can be described using various molecular representation systems. The Simplified Molecular Input Line Entry System representation is "O=S(C1=CN(C)C(C(NC)=O)=C1)(Cl)=O," which provides a linear description of the molecular connectivity. The International Chemical Identifier provides a standardized digital representation that facilitates database searches and computational analysis.

Positioning within Pyrrole-Sulfonyl Compounds

This compound occupies a unique position within the broader family of pyrrole-sulfonyl compounds. Comparative analysis with related structures reveals both common features and distinctive characteristics that define its specific chemical behavior. The compound shares structural similarities with other pyrrole-3-sulfonyl chlorides, such as 1H-pyrrole-2-sulfonyl chloride and 1,2,5-trimethyl-1H-pyrrole-3-sulfonyl chloride, but differs significantly in its substitution pattern and electronic properties.

The presence of the carbamoyl group at the 5-position distinguishes this compound from simpler pyrrole sulfonyl chlorides and introduces additional hydrogen-bonding capabilities that can influence both its physical properties and its reactivity in synthetic transformations. This structural feature aligns the compound with a subset of pyrrole derivatives that incorporate amide functionality, creating opportunities for secondary structure formation through intermolecular hydrogen bonding networks.

Within the context of sulfonyl-containing heterocycles, the compound represents an example of successful multi-functionalization, demonstrating how multiple reactive centers can be incorporated into a single molecular framework. This positioning makes it particularly valuable for synthetic applications where multiple points of chemical modification are desired. The compound's structure also reflects modern trends in medicinal chemistry toward the development of increasingly complex and functionally dense molecular architectures.

The compound's positioning within current research trends is particularly noteworthy given the recent interest in pyrrole-based radical chemistry. Studies have shown that sulfonyl pyrroles can serve as novel precursors to both sulfonyl and pyrrolyl radicals, enabling new synthetic methodologies for alkene functionalization. This places the compound at the forefront of contemporary developments in radical-based synthetic chemistry and highlights its potential for future applications in complex molecule synthesis.

Properties

IUPAC Name |

1-methyl-5-(methylcarbamoyl)pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZVCWXHUZTUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Formation from Sulfonic Acid Precursors

The preparation of sulfonyl chlorides from sulfonic acids is a well-established method. For the pyrrole derivative, the 3-sulfonyl chloride is prepared by chlorination of the corresponding 3-sulfonic acid or sulfonate intermediate.

- Reagents: Phosphorus pentachloride (PCl5) is commonly used as the chlorinating agent.

- Solvents: Recent improvements indicate that chlorobenzene or trifluoromethylbenzene are preferred solvents over traditional solvents like toluene or phosphorus oxychloride. These solvents improve reaction control and reduce byproduct formation.

- Reaction Conditions: The reaction is typically conducted under controlled temperatures to avoid runaway reactions and to maximize yield and purity.

Advantages of using chlorobenzene or trifluoromethylbenzene:

- Suppresses formation of byproducts that occur with toluene.

- Facilitates easier control of the reaction.

- Avoids hazardous waste treatment associated with phosphorus oxychloride.

- Enables direct use of the sulfonyl chloride product in subsequent steps without isolation, thus reducing cost and improving efficiency.

Representative Reaction Scheme

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-methyl-1H-pyrrole-3-sulfonic acid | Phosphorus pentachloride, chlorobenzene, controlled temperature | 1-methyl-1H-pyrrole-3-sulfonyl chloride | High (>80%) | High purity, minimal byproducts |

| 2 | 1-methyl-1H-pyrrole-3-sulfonyl chloride | Methyl isocyanate or methyl carbamoyl donor | 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride | Moderate to high | Carbamoylation at position 5 |

Research Findings and Analysis

- The use of phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene solvents is a novel and patented improvement over traditional methods that use toluene or phosphorus oxychloride. This method enhances safety, yield, and purity by avoiding problematic byproducts and simplifying waste treatment.

- The reaction is typically monitored by chromatographic methods and spectroscopic analysis to ensure the sulfonyl chloride formation is complete before proceeding to carbamoylation.

- The sulfonyl chloride intermediate is reactive and can be directly used in subsequent synthetic steps without isolation, which is advantageous for scale-up and industrial production.

- The methylcarbamoyl group introduction requires careful control to prevent hydrolysis or side reactions, often employing anhydrous conditions and mild bases.

Summary Table of Preparation Methods

| Method Aspect | Traditional Approach | Improved Approach | Comments |

|---|---|---|---|

| Chlorinating Agent | Phosphorus pentachloride (PCl5) | Phosphorus pentachloride (PCl5) | Same reagent |

| Solvent | Toluene or phosphorus oxychloride | Chlorobenzene or trifluoromethylbenzene | Improved purity and safety |

| Byproduct Formation | Significant (with toluene) | Minimal | Cleaner reaction |

| Reaction Control | Difficult, risk of runaway | Easier control, safer | Better process safety |

| Isolation of Sulfonyl Chloride | Required | Not required (direct use in next step) | Cost and time efficient |

| Yield | Moderate to high | High (>80%) | Enhanced yield |

| Carbamoylation | Standard methyl isocyanate reaction | Same | Requires anhydrous, controlled conditions |

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, or thiosulfonates. This reactivity is exploited in synthesizing pharmacologically active derivatives.

Key Reactions:

-

Amine Reaction :

Reacts with primary/secondary amines to form stable sulfonamides.

Example :

-

Alcohol Reaction :

Forms sulfonate esters with alcohols in the presence of a base (e.g., pyridine):

Reaction efficiency depends on steric hindrance of the alcohol .

-

Thiol Reaction :

Produces thiosulfonates with thiols:

Hydrolysis to Sulfonic Acid

The sulfonyl chloride group hydrolyzes in aqueous media to form the corresponding sulfonic acid, releasing HCl. This reaction is pH-dependent and accelerated in basic conditions.

Mechanism :

Kinetic Data :

| Condition | Half-Life (25°C) |

|---|---|

| Neutral pH (H₂O) | ~48 hours |

| Basic pH (NaOH 0.1M) | <1 hour |

| Data extrapolated from structurally analogous compounds . |

Reactivity of the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitution, though the sulfonyl chloride and methylcarbamoyl groups direct reactivity.

Observed Reactions:

-

Nitration :

Nitration at the 4-position occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives. Steric effects from substituents reduce regioselectivity . -

Halogenation :

Chlorination or bromination at the 2-position is feasible using NXS (X = Cl, Br) in acetic acid .

Comparative Reactivity with Structural Analogs

The methylcarbamoyl group at position 5 modulates electronic effects, altering reactivity compared to simpler pyrrole sulfonyl chlorides.

Scientific Research Applications

Chemical Properties and Reactivity

This compound belongs to the class of sulfonyl chlorides, characterized by its sulfonyl chloride group and methylcarbamoyl group. Its molecular formula is with a molecular weight of approximately 236.68 g/mol. The presence of these functional groups allows for diverse chemical reactions, including:

- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles like amines, alcohols, or thiols.

- Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

- Reduction : The sulfonyl chloride can be reduced to form sulfonyl hydrides or thiols.

Chemistry

1-Methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is primarily used as an intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized for modifying biomolecules such as proteins and peptides. This modification is crucial for studying the functions and interactions of these biomolecules, providing insights into biochemical pathways involved in diseases.

Medicine

The compound has been investigated for its potential applications in drug development. Its structural characteristics suggest it may serve as a building block for compounds with therapeutic properties, including anti-cancer agents and enzyme inhibitors.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials that possess specific properties tailored for particular uses.

Case Studies

- Medicinal Chemistry : Research has shown that compounds structurally similar to this compound exhibit various biological activities, including anti-cancer properties. For instance, studies on related pyrrole derivatives have indicated their potential as inhibitors for key enzymes involved in cancer metabolism.

- Biological Modifications : In laboratory settings, this compound has been successfully utilized to modify peptides and proteins, aiding in the understanding of their interactions and functions within biochemical pathways.

- Synthesis of Sulfonamides : The compound serves as an intermediate in synthesizing sulfonamide-based drugs, known for their antibacterial properties. This application highlights its importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs or the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride with analogous sulfonamide and heterocyclic derivatives, focusing on structural, synthetic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Core Heterocycle : The pyrrole ring in the target compound differs from pyrazole analogs (e.g., entries 2–4 in Table 1) by lacking a second nitrogen atom. This reduces aromatic stabilization but increases electron density at the sulfonyl chloride site, enhancing electrophilicity .

- Substituent Effects : The methylcarbamoyl (-CONHCH₃) group at C5 provides hydrogen-bonding capability, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) group in pyrazole analogs. This difference impacts solubility and target binding in biological systems .

Research Findings and Data

Table 2: Spectroscopic Data Comparison

Biological Activity

1-Methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of CHClNOS and a molecular weight of approximately 236.68 g/mol, this compound contains a pyrrole ring, a methylcarbamoyl group, and a sulfonyl chloride functional group. These functional groups suggest diverse reactivity and potential applications in medicinal chemistry and materials science .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols. This property allows it to modify biomolecules, potentially influencing their function and interactions . The compound's mechanism can be summarized as follows:

- Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophiles.

- Covalent Bond Formation : This leads to the formation of stable covalent bonds with target molecules.

- Biological Modification : The resultant modifications can alter the biological activity of proteins or other biomolecules.

Case Studies and Applications

- Medicinal Chemistry : Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer properties and enzyme inhibition. For instance, studies on related pyrrole derivatives have shown potential as inhibitors for key enzymes involved in cancer metabolism .

- Biological Modifications : In laboratory settings, this compound has been used to modify peptides and proteins to study their interactions and functions. Such modifications are crucial for understanding the biochemical pathways involved in diseases .

- Synthesis of Sulfonamides : The compound serves as an intermediate in synthesizing sulfonamide-based drugs, which have been widely used for their antibacterial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-pyrrole-3-sulfonyl chloride | Pyrrole ring with sulfonyl chloride | Simpler structure; less functional diversity |

| 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | Contains an amino group instead of methylcarbamoyl | Different reactivity profiles |

| 1-Methyl-5-(methylamino)carbonyl-1H-pyrrole-3-sulfonyl chloride | Contains a methylamino group | Potentially different biological activities |

This table illustrates how variations in functional groups can significantly affect the chemical reactivity and biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis typically involves multi-step functionalization of pyrrole derivatives. For example, sulfonyl chloride groups can be introduced via chlorosulfonation of precursor intermediates under controlled conditions (e.g., SOCl₂ or ClSO₃H) . Optimization parameters include temperature (0–5°C for exothermic reactions), solvent polarity (e.g., dichloromethane for improved solubility), and stoichiometric ratios of sulfonating agents. Post-reaction purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns on the pyrrole ring. For example, sulfonyl chloride protons are deshielded (δ 3.1–3.5 ppm), while methylcarbamoyl groups show distinct singlet peaks (δ 2.8–3.0 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₈H₁₀ClN₃O₃S = ~264.02 Da) and detects trace impurities .

- FT-IR : Sulfonyl chloride vibrations appear at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) .

Q. What are the stability considerations for handling and storing this sulfonyl chloride derivative?

- Methodology : The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Storage under inert gas (N₂/Ar) at –20°C in amber glass vials minimizes hydrolysis. Degradation can be monitored via TLC or HPLC; decomposition products include sulfonic acids (retention time shifts) .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

- Methodology : The sulfonyl chloride group acts as a reactive node for condensation reactions. For example, it can form stable B–O–S linkages with boronic acid-functionalized linkers (e.g., phenyl diboronic acid) to construct porous COFs . Solvothermal conditions (e.g., 120°C in mesitylene/dioxane) and catalyst-free environments yield frameworks with surface areas >700 m²/g. Porosity can be validated via N₂ adsorption isotherms .

Q. What strategies resolve contradictions in reactivity data when this compound is used in nucleophilic substitution reactions?

- Methodology : Conflicting reactivity (e.g., competing sulfonamide vs. sulfonate formation) can arise from solvent polarity and base selection. Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation with amines, while aqueous basic conditions promote hydrolysis. Kinetic studies (e.g., time-resolved ¹H NMR) and DFT calculations can identify transition-state barriers .

Q. How does the methylcarbamoyl group influence the compound’s electronic properties and regioselectivity in cross-coupling reactions?

- Methodology : Electron-withdrawing carbamoyl groups reduce electron density on the pyrrole ring, directing electrophilic substitution to the 4-position. Hammett substituent constants (σₚ ≈ 0.78) and computational models (e.g., Fukui indices) predict reactivity trends. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows >80% yield at the 4-position .

Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?

- Methodology : Batch-to-batch variability arises from exothermic chlorosulfonation. Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., over-chlorination). In-line PAT (process analytical technology) tools, such as Raman spectroscopy, enable real-time monitoring of intermediate conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.